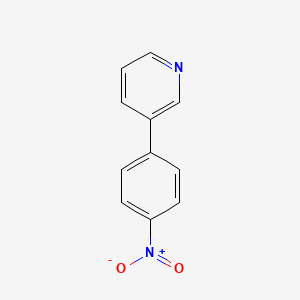

3-(4-Nitrophenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWZMBYPPLMXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50282753 | |

| Record name | 3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-46-6 | |

| Record name | 4282-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 3-(4-Nitrophenyl)pyridine

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenyl)pyridine

This guide provides a comprehensive overview of the , a key biaryl scaffold. The methodologies detailed herein are grounded in established chemical principles and are designed for practical application by researchers, scientists, and professionals in drug development. Our focus is on the robust and widely adopted Suzuki-Miyaura cross-coupling reaction, offering insights into the causality behind experimental choices to ensure reproducible and reliable outcomes.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of a carbon-carbon bond between two aromatic rings is a cornerstone of modern organic synthesis. The Suzuki-Miyaura reaction stands out as a highly efficient and versatile method for this purpose, utilizing a palladium catalyst to couple an organoboron species with an organohalide.[1][2] For the synthesis of this compound, this involves the coupling of a pyridine halide with a nitrophenyl boronic acid.

The Catalytic Cycle: Mechanism and Rationale

The efficacy of the Suzuki-Miyaura coupling stems from a well-defined palladium-catalyzed cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

-

Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex. This species reacts with the organohalide (3-bromopyridine), inserting the palladium into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II) and forms a new organopalladium complex.[3]

-

Transmetalation : This step requires the activation of the organoboron compound (4-nitrophenylboronic acid) by a base. The base (e.g., K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species.[1][4] This boronate then transfers its organic group (the 4-nitrophenyl moiety) to the Pd(II) complex, displacing the halide. This is the key bond-forming precursor step.[1]

-

Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling to form the desired product, this compound. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound. The choice of reagents and conditions is critical for success.

Materials and Reagents:

-

3-Bromopyridine

-

4-Nitrophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromopyridine (1.0 mmol, 1.0 equiv.), 4-nitrophenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[5]

-

Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). The use of a phosphine-based palladium catalyst is common and effective for this type of coupling.[3][5]

-

Solvent Addition : Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[5] The biphasic solvent system is crucial for dissolving both the organic and inorganic reagents. Degassing prevents oxidation of the Pd(0) catalyst.

-

Reaction Execution : Stir the reaction mixture vigorously and heat to 90-100 °C. The elevated temperature is necessary to drive the catalytic cycle efficiently.

-

Monitoring Progress : Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed (typically 12-24 hours).[5]

Workflow and Purification

Post-reaction, a systematic workflow is essential to isolate and purify the target compound. Impurities can include unreacted starting materials, homocoupled byproducts, and residual catalyst.

Workup Procedure:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane and ethyl acetate is typically effective for separating the product from impurities.

Caption: Experimental workflow from reaction to characterization.

Comprehensive Characterization

Once purified, the identity and purity of this compound must be confirmed through rigorous analytical techniques.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈N₂O₂ | [6] |

| Molecular Weight | 200.19 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | General |

| Boiling Point | 364.6 °C at 760 mmHg | [7] |

| Melting Point | Not consistently reported; must be determined experimentally | [7][8] |

Spectroscopic Analysis

Spectroscopic data provides definitive structural confirmation. The following tables outline the expected data from key analytical methods.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula.[9]

| Parameter | Expected Value |

| Ionization Mode | ESI+ |

| Calculated m/z [M+H]⁺ | 201.06585 |

| Elemental Composition | C₁₁H₉N₂O₂ |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the primary tool for elucidating the precise molecular structure in solution.[9] The expected chemical shifts (δ) are predicted based on the electronic environment of the protons and carbons.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.9 - 9.1 | d or s | 1H | Pyridine C2-H | Deshielded by adjacent nitrogen. |

| ~ 8.6 - 8.8 | d | 1H | Pyridine C6-H | Deshielded by adjacent nitrogen. |

| ~ 8.3 - 8.4 | d | 2H | Nitrophenyl C3'-H, C5'-H | Ortho to the strongly electron-withdrawing NO₂ group. |

| ~ 7.8 - 8.0 | d | 2H | Nitrophenyl C2'-H, C6'-H | Meta to the NO₂ group. |

| ~ 7.4 - 7.6 | dd | 1H | Pyridine C5-H | Coupled to C4-H and C6-H. |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 150 - 152 | Pyridine C2, C6 |

| ~ 148 | Nitrophenyl C4' (ipso-NO₂) |

| ~ 144 | Nitrophenyl C1' (ipso-Py) |

| ~ 135 - 138 | Pyridine C4 |

| ~ 132 | Pyridine C3 (ipso-Ph) |

| ~ 128 - 130 | Nitrophenyl C2', C6' |

| ~ 124 | Nitrophenyl C3', C5' |

| ~ 123 | Pyridine C5 |

References

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. PubChem. Available at: [Link]

-

Pyridine, 3-methyl-2-(4-nitrophenyl)-. SpectraBase. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

This compound. gsrs. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 3-(4'-Nitrobenzyl)pyridine. PrepChem.com. Available at: [Link]

-

1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... ResearchGate. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

-

3-methyl-4-(3-nitrophenyl)pyridine. ChemSynthesis. Available at: [Link]

-

4-(3-Nitrophenyl)pyridine | C11H8N2O2. PubChem. Available at: [Link]

-

Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. echemi.com [echemi.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. Pyridine, 2-methyl-4-(3-nitrophenyl)- | 4385-82-4 | Benchchem [benchchem.com]

Introduction: The Strategic Importance of 3-(4-Nitrophenyl)pyridine in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Nitrophenyl)pyridine

In the landscape of pharmaceutical development and synthetic chemistry, the utility of a molecule is fundamentally governed by its physicochemical properties. This compound (CAS No. 4282-46-6) stands out as a heterocyclic building block of considerable interest. Its structure, featuring a pyridine ring linked to a nitrophenyl moiety, provides a unique electronic and steric profile that is highly valuable in the synthesis of complex molecular architectures.

Most notably, this compound is a critical intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of specific cancers, including ovarian cancer[1]. The journey from this intermediate to a life-saving therapeutic underscores the necessity of a deep and functional understanding of its core properties. Solubility, melting point, stability, and spectral characteristics are not mere data points; they are critical parameters that dictate reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route.

This guide provides an in-depth analysis of the known physicochemical properties of this compound. For properties where public data is unavailable, we present field-proven, step-by-step experimental protocols for their determination. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and the practical methodologies required to fill critical knowledge gaps, ensuring both efficiency and success in the laboratory.

Section 1: Molecular Identity and Structural Characteristics

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference |

| CAS Number | 4282-46-6 | [2][3][4] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1][5][6] |

| Molecular Weight | 200.20 g/mol | [5] |

| Common Synonyms | 3-p-Nitrophenylpyridine; 3-(p-Nitrophenyl)pyridine | [4][5] |

| InChIKey | DKWZMBYPPLMXQO-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC=NC=C2)[O-] | [6] |

The molecule's architecture, consisting of two aromatic rings, dictates its planarity and electronic distribution. The electron-withdrawing nature of the nitro group and the distinct electronic properties of the pyridine ring create a molecule with significant polarity and potential for various intermolecular interactions.

Caption: Molecular Structure of this compound.

Section 2: Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical for process development, formulation, and ensuring bioavailability.

| Property | Value | Significance in Drug Development | Reference |

| Boiling Point | 364.6 °C at 760 mmHg | Defines purification parameters (distillation) and thermal stability limits. | [1][3] |

| Density | 1.252 g/cm³ | Important for reaction vessel capacity planning, solvent selection, and formulation design. | [1][3] |

| Flash Point | 174.3 °C | A key safety metric for assessing fire and explosion hazards during handling and storage. | [3] |

| Melting Point | Data not available | A crucial indicator of purity and lattice energy. Affects dissolution rate and manufacturability. | [3] |

| Aqueous Solubility | Data not available | Directly impacts bioavailability. Poor solubility is a major hurdle in drug development. | [3] |

| pKa | Data not available | Governs the ionization state at different physiological pHs, affecting solubility, absorption, and receptor binding. |

Addressing Data Gaps: The absence of experimental data for melting point, solubility, and pKa in publicly accessible literature is a significant knowledge gap. For any research or development program utilizing this compound, the experimental determination of these values is a primary and essential step. The protocols for these determinations are provided in Section 4.

Section 3: Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for structural verification and purity assessment. While specific spectra for this compound are not readily published, its structure allows for the confident prediction of its key spectral features.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic systems.

-

Nitrophenyl Ring: The protons on the nitrophenyl ring will appear as two distinct doublets (an AA'BB' system) due to the strong electronic influence of the nitro group. The protons ortho to the nitro group will be shifted significantly downfield (expect ~8.3-8.4 ppm) compared to the protons meta to it (expect ~7.8-7.9 ppm).

-

Pyridine Ring: The four protons on the pyridine ring will also exhibit characteristic shifts. The proton at position 2 (ortho to the nitrogen) will be the most deshielded (expect ~8.8-9.0 ppm). The proton at position 6 will also be downfield (expect ~8.6-8.7 ppm). The protons at positions 4 and 5 will appear further upfield. The coupling patterns (doublet, triplet, doublet of doublets) will be critical for definitive assignment.

-

-

¹³C NMR: The carbon NMR spectrum will show 11 distinct signals in the aromatic region (~120-155 ppm).

-

The carbon atom bearing the nitro group (C4' of the phenyl ring) and the carbon atom linking the two rings (C3 of the pyridine and C1' of the phenyl ring) will have characteristic chemical shifts.

-

The carbons ortho to the pyridine nitrogen (C2 and C6) will be the most downfield of the pyridine carbons.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying key functional groups. The spectrum of this compound is expected to be dominated by the following vibrations:

-

N-O Stretching (Nitro Group): Two very strong and characteristic bands are expected: one for the asymmetric stretch (~1515-1550 cm⁻¹) and one for the symmetric stretch (~1340-1360 cm⁻¹). The presence of these two intense peaks is a strong indicator of the nitro functionality.

-

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

-

Aromatic C=C and C=N Ring Stretching: A series of medium to strong bands in the 1400-1610 cm⁻¹ region.

-

C-N Stretching: A band of medium intensity expected in the 840-870 cm⁻¹ region.

3.3 UV-Vis Spectroscopy

The conjugated π-system spanning both aromatic rings will give rise to strong ultraviolet-visible absorbance. One would expect intense π→π* transitions, likely resulting in a λ_max value in the 250-350 nm range. This property is highly useful for quantitative analysis, allowing for the determination of concentration in solution via the Beer-Lambert law, which is essential for solubility studies and reaction monitoring.

Section 4: Essential Experimental Protocols

To address the identified data gaps, the following standard operating procedures are provided. These protocols are designed to be self-validating and are standard practice in the pharmaceutical industry.

4.1 Protocol: Determination of Melting Point (Capillary Method)

-

Rationale: The melting point is a fundamental thermal property indicating purity. A sharp melting range is characteristic of a pure crystalline solid. This protocol uses the established capillary method for its reliability and small sample requirement.

-

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-20 °C/min) for a coarse determination.

-

Based on the approximate melting point observed, repeat the experiment with a fresh sample, setting a slow ramp rate (1-2 °C/min) starting from ~20 °C below the expected temperature.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

-

Validation: Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for Shake-Flask Solubility Assay.

Section 5: Synthesis and Safety Considerations

5.1 Synthetic Context

As a biaryl compound, this compound is amenable to synthesis via modern cross-coupling reactions. The most common and industrially scalable approach would be a Suzuki-Miyaura coupling. This involves the reaction of a pyridine-3-boronic acid (or its ester equivalent) with 1-halo-4-nitrobenzene (e.g., 1-bromo-4-nitrobenzene) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligand, solvent, and base is critical for optimizing yield and purity, and would require systematic process development. Its role as a direct precursor to a key fragment of Niraparib highlights its industrial relevance.[1]

5.2 Safety and Handling

Based on available Safety Data Sheets (SDS), this compound requires careful handling.[3]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

-

Toxicological Data Gaps: The SDS indicates that comprehensive toxicological data (e.g., acute toxicity, carcinogenicity, persistence) is largely unavailable.[3] In line with best practices for handling compounds with unknown toxicity, it should be treated as potentially hazardous. Avoid skin contact, ingestion, and inhalation of dust or vapors.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the construction of complex, biologically active molecules. This guide has consolidated the known physicochemical data, including its boiling point and density, which are essential for process chemistry. Critically, it also highlights the current gaps in public knowledge regarding its melting point, solubility, and pKa. By providing detailed, industry-standard protocols for the determination of these properties, we empower researchers to generate the necessary data for robust process development, formulation design, and advanced research. A thorough characterization, following the methodologies outlined herein, is a prerequisite for leveraging the full potential of this valuable synthetic building block.

References

-

PrepChem.com. Synthesis of 4-[3-(4-nitrophenyl)propyl]pyridine. Available from: [Link]

-

ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Progress: this compound in Modern Synthesis. Available from: [Link]

-

PubChem. 4-(3-Nitrophenyl)pyridine. Available from: [Link]

-

ResearchGate. Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H - pyridin-2-one. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

ChemSynthesis. 3-methyl-4-(3-nitrophenyl)pyridine. Available from: [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

-

PubChem. 4-(4-Nitrophenyl)pyridine. Available from: [Link]

-

Pharmaffiliates. CAS No : 4282-46-6 | Product Name : this compound. Available from: [Link]

-

PubChem. 3-(4-Nitrophenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Available from: [Link]

-

NCBI Bookshelf. Toxicological Profile for Nitrophenols. Available from: [Link]

-

SAFETY DATA SHEET. 4-(4-Nitrobenzyl)pyridine. Available from: [Link]

-

South African Journal of Chemistry. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]

-

SpectraBase. 4-(4-Nitrophenyl)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

ResearchGate. Single crystal structure, spectroscopic (FT-IR, FT-Raman, H-1 NMR, C-13 NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Available from: [Link]

-

PubMed. Single crystal structure, spectroscopic (FT-IR, FT-Raman, 1H NMR, 13C NMR) studies, physico-chemical properties and theoretical calculations of 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

PharmaCompass.com. 1,4-Dihydro-2,6-dimethyl-4--(3-nitrophenyl)pyridine-3-carboxylic acid-5-carboxylic methyl ester. Available from: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available from: [Link]

-

PMC. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Nitrophenyl)pyridine

Foreword: The Pivotal Role of Pre-formulation Studies in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful therapeutics are built. For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is paved with meticulous investigation. This guide is dedicated to one such molecule of interest: 3-(4-Nitrophenyl)pyridine, a key intermediate in the synthesis of pharmaceuticals, notably the PARP inhibitor Niraparib.[1] While its synthetic utility is established, a comprehensive public-domain resource detailing its solubility and stability profile has been lacking.

This document aims to fill that void. It is structured not as a rigid template, but as a logical progression of scientific inquiry, mirroring the thought process of a senior application scientist. We will delve into the "why" behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating robust and reliable data. By grounding our discussion in authoritative principles and providing detailed, actionable methodologies, this guide seeks to empower researchers to confidently assess the developability of this compound and analogous compounds.

Physicochemical Characterization of this compound

A foundational understanding of a compound's intrinsic properties is paramount. These parameters influence everything from dissolution rate to membrane permeability and, ultimately, bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂O₂ | |

| Molecular Weight | 200.19 g/mol | |

| Boiling Point | 364.6 °C at 760 mmHg | |

| Density | 1.252 g/cm³ |

Aqueous and Organic Solvent Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Poor aqueous solubility can be a major hurdle in formulation development. Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, and the development of certain dosage forms. Given the polar nature of the pyridine ring and the nitro group, this compound is expected to exhibit varied solubility across different solvent systems. Pyridine itself is miscible with water and many organic solvents, a property attributed to its polarity and ability to form hydrogen bonds.[2][3] However, the addition of the larger, non-polar nitrophenyl group will modulate this behavior. For instance, the related compound 4-(4-Nitrobenzyl)pyridine is reported to be insoluble in water but soluble in acetone.[4]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility. The causality behind this choice lies in its ability to ensure that the solvent is fully saturated with the solute, providing a true measure of its intrinsic solubility at a given temperature.

Objective: To determine the equilibrium solubility of this compound in water and a panel of relevant organic solvents.

Materials:

-

This compound (purity ≥98%)

-

Deionized water

-

Ethanol (95%)

-

Methanol

-

Acetone

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Dimethyl sulfoxide (DMSO)

-

20 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters (PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system

Methodology:

-

Preparation: Add an excess amount of this compound to each vial (e.g., 20 mg). The visual presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for 48 hours. A 48-hour period is chosen to ensure that even slowly dissolving compounds reach equilibrium.

-

Sample Collection: After 48 hours, cease agitation and allow the vials to stand for at least 2 hours for the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved microparticles that would lead to an overestimation of solubility.

-

Dilution: Dilute the filtered samples as necessary with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the samples using a validated HPLC method (see Section 4). The concentration is determined against a standard curve of this compound.

Expected Solubility Profile (Hypothetical Data for Illustrative Purposes)

| Solvent | Predicted Solubility Category | Rationale |

| Water | Poorly Soluble | The large, hydrophobic nitrophenyl group is expected to dominate over the polarity of the pyridine and nitro moieties, leading to low aqueous solubility. |

| Ethanol/Methanol | Soluble | The ability of these protic solvents to hydrogen bond with the pyridine nitrogen should facilitate dissolution. |

| Acetone | Soluble | A polar aprotic solvent that should effectively solvate the molecule. The related 4-(4-nitrobenzyl)pyridine is soluble in acetone.[4] |

| Dichloromethane | Moderately Soluble | A non-polar aprotic solvent; solubility will depend on the balance of polar and non-polar characteristics of the solute. |

| Acetonitrile | Soluble | Its polarity and ability to participate in dipole-dipole interactions should lead to good solubility. |

| DMSO | Highly Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Stability Profile and Forced Degradation Studies

Assessing the intrinsic stability of a drug candidate is a non-negotiable aspect of pre-formulation. Forced degradation studies, as mandated by ICH guidelines, are designed to intentionally stress the molecule under conditions more severe than those it would encounter during manufacturing, storage, and administration.[5][6][7] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can resolve the parent compound from its degradants.[6][7]

Experimental Workflow: Forced Degradation

The following diagram illustrates a typical workflow for a forced degradation study. The choice of stressors is based on ICH guidelines and is designed to cover the most common degradation pathways: hydrolysis, oxidation, and photolysis.

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Stress Studies

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (Acetonitrile, Methanol, Water)

-

Calibrated oven, photostability chamber

-

HPLC-UV/MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Acid Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate at 70 °C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate at 70 °C for 24 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid this compound in a glass vial.

-

Heat in an oven at 80 °C for 48 hours.

-

Cool, dissolve in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose both solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples by HPLC alongside a dark control stored under the same conditions but protected from light.

-

Self-Validation and Causality: A control sample (unstressed) must be analyzed at each time point to provide a baseline. The goal is to achieve 5-20% degradation. If degradation is too rapid or too slow, the stress condition (temperature, time, reagent concentration) should be adjusted. This iterative approach ensures that the degradation products are representative of the compound's stability profile and not artifacts of overly harsh conditions.

Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.[8][9] For pyridine and its derivatives, reversed-phase HPLC is a common and effective approach.[10]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to separate the parent compound from potential degradation products with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds. |

| Injection Vol. | 10 µL | Standard injection volume. |

Method Validation Logic

Caption: Key Parameters for HPLC Method Validation.

The most critical parameter for this application is specificity . The method must be able to unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the stressed samples and ensuring the parent peak is well-resolved from any new peaks that appear. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) provides definitive proof of specificity.

Expected Biopharmaceutical Properties & Significance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] Its inclusion in a molecule can significantly alter physicochemical properties. The nitrogen atom acts as a hydrogen bond acceptor, which can improve aqueous solubility and target binding affinity compared to a simple benzene ring.[12] Furthermore, the pyridine moiety is often introduced to modulate metabolic stability.[11] In some cases, replacing a phenyl ring with a pyridine ring has led to dramatic improvements in metabolic stability, thereby enhancing a drug's pharmacokinetic profile.[11]

For this compound, its role as a precursor to Niraparib, a PARP inhibitor, provides context for its potential biological relevance.[1] PARP inhibitors are a class of targeted cancer therapies, and the specific arrangement of the pyridine and nitrophenyl rings in this molecule is likely crucial for the subsequent synthetic steps that build the final, pharmacologically active structure. While this guide focuses on the physicochemical properties of the intermediate itself, it is this ultimate application that drives the necessity for such a thorough characterization. A stable and well-understood intermediate is essential for the consistent and high-quality production of the final API.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. By employing the detailed protocols for solubility determination, forced degradation studies, and HPLC analysis, researchers can generate the critical data needed to support further development. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the characterization of other novel chemical entities. A profound understanding of these core properties is indispensable for mitigating risks, optimizing formulation strategies, and ultimately, accelerating the translation of promising molecules into effective medicines.

References

-

HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

-

Analytical Methods. (Specific chapter on analytical methods for pyridine). [Link]

-

Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. (2023-01-17). [Link]

-

TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. [Link]

-

TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. NCBI. [Link]

-

Analysis of Pyridine. LabRulez LCMS. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

-

Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Pyridine - Solubility of Things. [Link]

- The Chemistry of Progress: this compound in Modern Synthesis. (2025-11-07).

-

Is p-nitrophenol soluble in organic solvents? ResearchGate. (2014-07-15). [Link]

-

Pyridine. chemeurope.com. [Link]

-

The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. [Link]

-

Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks. Chemical Communications (RSC Publishing). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Pyridine [chemeurope.com]

- 4. 1083-48-3 CAS MSDS (4-(4-Nitrobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. helixchrom.com [helixchrom.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. lcms.labrulez.com [lcms.labrulez.com]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Alchemist's Guide to a Modern Intermediate: A Literature Review on the Synthesis of 3-(4-Nitrophenyl)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Importance of a Heterocyclic Workhorse

In the intricate tapestry of modern organic synthesis, certain molecules, while not always the final protagonists, play indispensable roles as foundational building blocks. 3-(4-Nitrophenyl)pyridine is one such unassuming yet critical intermediate. Its structural motif, a pyridine ring appended to a nitrophenyl group, is a linchpin in the synthesis of a variety of biologically active compounds and functional materials. The electron-withdrawing nature of the nitro group and the unique electronic properties of the pyridine ring make this compound a versatile scaffold in medicinal chemistry and materials science. This guide offers a comprehensive literature review of the primary synthetic routes to this compound, providing a comparative analysis of key methodologies to empower researchers in their synthetic endeavors.

Strategic Approaches to a Key Synthetic Target

The construction of the biaryl linkage in this compound is the central challenge in its synthesis. The literature predominantly features two main strategies: palladium-catalyzed cross-coupling reactions and condensation-based pyridine ring synthesis. Each approach offers distinct advantages and is suited to different starting materials and desired scales of production.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging the Aryl-Aryl Bond

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the formation of carbon-carbon bonds, and the synthesis of this compound is a prime example of their utility. These methods typically involve the coupling of a pyridine-based substrate with a nitrophenyl-based coupling partner, or vice versa, in the presence of a palladium catalyst and a suitable ligand.

A. The Suzuki-Miyaura Coupling: A Robust and Versatile Tool

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to the stability, commercial availability, and low toxicity of its organoboron reagents.[1] The general approach involves the reaction of a halopyridine with a nitrophenylboronic acid or ester, or a nitrophenyl halide with a pyridineboronic acid.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is crucial for initiating the catalytic cycle. The ligand, typically a phosphine such as triphenylphosphine (PPh₃) or a more electron-rich and bulky biarylphosphine, plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center. The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

-

Reactants:

-

3-Bromopyridine (1.0 equiv)

-

4-Nitrophenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

-

Procedure:

-

To a flame-dried round-bottom flask, add 3-bromopyridine, 4-nitrophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

-

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. The Stille Coupling: A Tolerant but Toxic Alternative

The Stille coupling utilizes organotin reagents, which are known for their high functional group tolerance and stability to air and moisture.[2] However, the toxicity of organotin compounds is a significant drawback.[3]

Causality Behind Experimental Choices: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The reaction is typically performed in a non-polar aprotic solvent like toluene or DMF. The choice of ligand can influence the reaction rate and yield, with phosphine ligands being common.

Experimental Protocol: Stille Coupling for 3-Arylpyridine Synthesis (General)

-

Reactants:

-

3-Bromopyridine (1.0 equiv)

-

Tributyl(4-nitrophenyl)stannane (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Solvent: Anhydrous Toluene

-

-

Procedure:

-

In a flame-dried Schlenk flask, dissolve 3-bromopyridine and tributyl(4-nitrophenyl)stannane in anhydrous toluene.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive pressure of argon.

-

Heat the reaction mixture to 110 °C and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography.[4]

-

Diagram: Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

C. The Negishi Coupling: High Reactivity with Moisture Sensitivity

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[5] This increased reactivity allows for milder reaction conditions, but the organozinc reagents are sensitive to moisture and air, requiring anhydrous and inert reaction conditions.[5]

Causality Behind Experimental Choices: The preparation of the organozinc reagent is a critical first step, often achieved by transmetalation from an organolithium or Grignard reagent with a zinc halide. The palladium catalyst and ligand system are similar to those used in other cross-coupling reactions.

Experimental Protocol: Negishi Coupling for 3-Arylpyridine Synthesis (General)

-

Reactants:

-

3-Iodopyridine (1.0 equiv)

-

4-Nitrophenylzinc chloride (prepared in situ from 1-bromo-4-nitrobenzene) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Preparation of the Organozinc Reagent: In a flame-dried flask under argon, react 1-bromo-4-nitrobenzene with activated zinc dust in anhydrous THF to form 4-nitrophenylzinc bromide.

-

Coupling Reaction: In a separate flame-dried flask under argon, dissolve 3-iodopyridine in anhydrous THF.

-

Add the freshly prepared solution of 4-nitrophenylzinc bromide to the 3-iodopyridine solution.

-

Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Diagram: Negishi Coupling Catalytic Cycle

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

II. The Kröhnke Pyridine Synthesis: Building the Pyridine Ring

An alternative to forming the aryl-aryl bond is to construct the pyridine ring itself with the 4-nitrophenyl substituent already in place. The Kröhnke pyridine synthesis is a classic and versatile method for preparing substituted pyridines.[6] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7]

Causality Behind Experimental Choices: The α-pyridinium methyl ketone salt is a key intermediate, readily prepared from the corresponding α-bromo ketone and pyridine. The α,β-unsaturated carbonyl compound provides the remaining carbon atoms for the pyridine ring. Ammonium acetate serves as the nitrogen source for the cyclization step. The reaction is often carried out in a protic solvent like acetic acid or ethanol to facilitate the various proton transfer steps in the mechanism.

Experimental Protocol: Kröhnke Synthesis of a Trisubstituted Pyridine (General)

-

Reactants:

-

1-(4-Nitro-α-bromoacetophenone)pyridinium bromide (prepared from 4-nitro-α-bromoacetophenone and pyridine) (1.0 equiv)

-

Chalcone (1.0 equiv)

-

Ammonium acetate (excess)

-

Solvent: Glacial Acetic Acid

-

-

Procedure:

-

Preparation of the Pyridinium Salt: React 4-nitro-α-bromoacetophenone with pyridine in a suitable solvent like acetone to precipitate the 1-(4-nitro-α-bromoacetophenone)pyridinium bromide. Isolate and dry the salt.

-

Pyridine Synthesis: In a round-bottom flask, dissolve the pyridinium salt and chalcone in glacial acetic acid.

-

Add a large excess of ammonium acetate to the mixture.

-

Heat the reaction to reflux (around 120 °C) for 4-6 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain the pure trisubstituted pyridine.[7]

-

Diagram: Kröhnke Pyridine Synthesis Workflow

Caption: General workflow for the Kröhnke pyridine synthesis.

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Suzuki-Miyaura Coupling | Halopyridine, Nitrophenylboronic acid, Pd catalyst, Base | Readily available and stable reagents, low toxicity, high functional group tolerance | Can be sensitive to steric hindrance, potential for side reactions | Good to Excellent |

| Stille Coupling | Halopyridine, Nitrophenylstannane, Pd catalyst | High functional group tolerance, stable reagents | Toxic organotin reagents and byproducts, purification can be challenging | Good to Excellent |

| Negishi Coupling | Halopyridine, Nitrophenylzinc halide, Pd or Ni catalyst | High reactivity, mild reaction conditions | Moisture and air-sensitive organozinc reagents, requires inert atmosphere | Good to Excellent |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl, Ammonium acetate | Readily available starting materials, builds the pyridine ring directly | Can lead to mixtures of products if not carefully controlled, may require harsher conditions | Moderate to Good |

Conclusion: A Versatile Intermediate Within Reach

The synthesis of this compound is achievable through several robust and well-established methodologies. For most applications, the Suzuki-Miyaura coupling represents the most practical and environmentally conscious choice due to the stability and low toxicity of the boronic acid reagents. However, the Stille and Negishi couplings offer valuable alternatives, particularly when specific substrate compatibility is required. The Kröhnke pyridine synthesis provides a powerful tool for constructing the pyridine ring directly, offering a different strategic approach to the target molecule. The selection of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the precursors. This guide provides the foundational knowledge for researchers to make informed decisions and successfully synthesize this important chemical intermediate.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. Stille Coupling [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Negishi Coupling [organic-chemistry.org]

- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-L-proline

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-cis-4-hydroxy-L-proline, a critical chiral building block in modern drug discovery and peptide synthesis. As a proline analogue, it offers unique conformational constraints that are invaluable in designing structured peptides and bioactive molecules.[1] This document will delve into its chemical and physical properties, detailed safety protocols, and its significant applications in synthetic chemistry.

Core Chemical Identity

N-Boc-cis-4-hydroxy-L-proline is a derivative of the amino acid L-proline, where the amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility, allowing for controlled chemical modifications.[1] The presence of multiple stereocenters and a rigid pyrrolidine ring makes it a powerful tool for stereoselective synthesis.[1]

| Identifier | Value |

| Chemical Name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

| Synonyms | N-Boc-cis-4-hydroxypyrrolidine-2-carboxylic acid, Boc-cis-Hyp-OH |

| CAS Number | 87691-27-8 |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| InChI Key | BENKAPCDIOILGV-BQBZGAKWSA-N |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--C[C@H]1C(O)=O |

Physicochemical Properties

The distinct physicochemical properties of N-Boc-cis-4-hydroxy-L-proline are fundamental to its application in synthesis.

| Property | Value | Source |

| Physical Form | Solid | |

| Melting Point | 146 °C (decomposes) | |

| Optical Activity | [α]20/D -50.0±3°, c = 0.67 in methanol | |

| Solubility | Soluble in organic solvents like methanol. |

Synthesis and Applications

N-Boc-cis-4-hydroxy-L-proline serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including antiviral, antibacterial, and anti-inflammatory agents.[1] Its derivatives are explored for creating novel drugs and advanced materials.[1][2]

A common synthetic route involves the protection of the amino group of 4-hydroxy-L-proline with a Boc group, followed by other modifications.[2] This process is optimized to ensure high yield and purity, which is critical for its use in pharmaceutical manufacturing.[2]

Illustrative Synthetic Pathway Overview

Caption: A simplified diagram illustrating the synthesis of N-Boc-cis-4-hydroxy-L-proline and its role as a precursor.

Safety and Handling

Comprehensive understanding and adherence to safety protocols are paramount when handling N-Boc-cis-4-hydroxy-L-proline in a research or industrial setting.

4.1. GHS Hazard Classification

| Hazard Class | Hazard Statement | Pictogram |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

|

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

|

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |

|

Signal Word: Warning

4.2. Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of N-Boc-cis-4-hydroxy-L-proline from preparation to disposal.

4.3. Experimental Protocol: Safe Weighing and Solution Preparation

-

Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a chemical fume hood is operational.

-

Personal Protective Equipment: Wear nitrile gloves, safety goggles with side shields, and a lab coat. For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.

-

Weighing:

-

Perform all weighing operations within the fume hood to minimize inhalation exposure.

-

Use a tared, sealed container to prevent dispersal of the solid powder.

-

Clean any spills immediately with appropriate materials.

-

-

Dissolution:

-

Add the solvent to the solid slowly to avoid splashing.

-

If necessary, sonicate or gently warm the mixture in a controlled manner to aid dissolution.

-

-

Storage of Solutions: Store prepared solutions in clearly labeled, tightly sealed containers. Short-term storage at 0 - 4 °C and long-term storage at -20 °C is recommended.[3]

-

Waste Disposal: Dispose of all contaminated materials and unused chemicals in accordance with institutional and local environmental regulations. Do not discharge to sewer systems.[4]

4.4. First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[5][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Conclusion

N-Boc-cis-4-hydroxy-L-proline is an indispensable tool in the arsenal of medicinal chemists and peptide scientists. Its unique structural features facilitate the synthesis of complex molecules with tailored biological activities. Adherence to rigorous safety and handling protocols is essential to harness its full potential while ensuring the well-being of researchers.

References

- 1. N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | Benchchem [benchchem.com]

- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. echemi.com [echemi.com]

- 5. N-BOC-cis-4-Hydroxy-L-proline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

potential biological activities of 3-(4-Nitrophenyl)pyridine derivatives

An In-depth Technical Guide to the Potential Biological Activities of 3-(4-Nitrophenyl)pyridine Derivatives

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridine ring is a quintessential example, forming the core of numerous FDA-approved drugs for conditions ranging from cancer to epilepsy.[1] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's solubility and metabolic stability. When this versatile heterocycle is coupled with a 4-nitrophenyl group, the resulting scaffold, this compound, gains a unique electronic profile. The potent electron-withdrawing nature of the nitro group significantly modulates the molecule's properties, often enhancing its interaction with biological targets and unlocking a wide spectrum of pharmacological activities.[2]

This technical guide offers a comprehensive exploration of the biological potential of this compound derivatives. We will delve into the mechanisms of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development. The focus will be on the most promising therapeutic areas where these compounds have shown significant activity: oncology, infectious diseases, and neurology.

Part 1: Anticancer Activity - Targeting the Engines of Cell Proliferation

The application of pyridine derivatives in oncology is well-established, with several compounds demonstrating potent antiproliferative effects.[3][4] The inclusion of the 4-nitrophenyl moiety has been shown to be a particularly effective strategy for developing potent inhibitors of key enzymes that drive cancer progression.[2]

Mechanism of Action: Kinase and PARP Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases.[2] Kinases are crucial nodes in the signaling pathways that control cell growth, division, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of the N-phenylpyridin-2-amine scaffold, which is structurally related to the topic compounds, have shown potent inhibitory activity against several key kinases, including:

-

Aurora Kinases: Essential for mitotic progression.

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[5]

-

Janus Kinase 2 (JAK2): A key component of the JAK-STAT signaling pathway, often implicated in myeloproliferative neoplasms.[2]

Furthermore, the this compound core is a critical intermediate in the synthesis of Niraparib , a potent inhibitor of Poly (ADP-ribose) polymerase (PARP).[6] PARP enzymes are vital for DNA repair. In cancers with existing DNA repair defects (such as those with BRCA mutations), inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells while sparing normal cells.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of these derivatives have been quantified against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine Thioglycoside | HepG2 (Liver) | Potent Cytotoxicity | [3] |

| Pyridine-bridged Combretastatin | MDA-MB-231 (Breast) | Potent Cytotoxicity | [3] |

| Tetrahydroisoquinoline derivative (5h) | PACA2 (Pancreatic) | 25.9 | [7] |

| Tetrahydroisoquinoline derivative (6b) | A549 (Lung) | 34.9 | [7] |

| Pyrazolo[3,4-b]pyridine derivative (9a) | HCT-116 (Colon) | Varies | [5] |

| Pyrazolo[3,4-b]pyridine derivative (9a) | MCF-7 (Breast) | Varies | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.[8]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7) into 96-well plates at a density of 5 x 10⁴ cells per well in the appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound test compounds in culture medium. Remove the old medium from the plates and add the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Antimicrobial Activity - A Renewed Fight Against Resistance

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[9] Pyridine-containing compounds have long been investigated for their antibacterial and antifungal properties.[10][11] The unique electronic and structural features of this compound derivatives make them attractive candidates in this therapeutic area.

Mechanism of Action

While the precise mechanisms for this class are still under investigation, pyridinium salts, the quaternized form of pyridines, are known to exert antimicrobial effects.[12] Their cationic polar head can interact with and disrupt the negatively charged bacterial cell membrane, leading to loss of cellular integrity and viability.[12] Other proposed mechanisms for pyridine derivatives include the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the standard measure of a compound's antimicrobial potency. It is defined as the lowest concentration that completely inhibits visible microbial growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Oxadiazole Analog | S. aureus | Considerable Inhibition | [11] |

| Pyrazole-Oxadiazole Analog | P. aeruginosa | Considerable Inhibition | [11] |

| Pyridine-Thiazole Derivative | S. aureus | 100 | [11] |

| Pyridine-Thiazole Derivative | P. aeruginosa | 100 | [11] |

| Thienopyridine Derivative (12a) | E. coli | 19.5 | [9] |

| Thienopyridine Derivative (12a) | B. mycoides | < 4.8 | [9] |

| Thienopyridine Derivative (12a) | C. albicans | < 4.8 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the broth microdilution method, a standardized procedure for determining the MIC of an antimicrobial agent.[8][12]

-

Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a suspension of the target microorganism (e.g., S. aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the prepared microbial suspension to each well of the microtiter plate. Include a positive control (microbes, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 3: Neuroprotective Effects - Shielding Neurons from Damage

Ischemic brain injury and neurodegenerative diseases are characterized by progressive neuronal loss. A promising therapeutic strategy is the use of agents that can protect neurons from damage. Certain dihydropyridine derivatives containing a nitrophenyl group have demonstrated significant neuroprotective effects, suggesting a potential role for this scaffold in neurology.[13]

Mechanism of Action: Calcium Channel and Calmodulin Modulation

A key mechanism implicated in neuronal death during ischemia is an overload of intracellular calcium (Ca²⁺). A dihydropyridine derivative, CV-159, which contains a 3-nitrophenyl group, has been shown to protect against ischemic brain injury.[13] This effect is believed to be mediated by a dual mechanism:

-

L-type Ca²⁺ Channel Blockade: Preventing the excessive influx of calcium into neurons.

-

Calmodulin (CaM) Inhibition: Inhibiting CaM-dependent pathways that are activated by elevated intracellular calcium and contribute to cell death.[13]

Notably, the neuroprotective effect of CV-159 was significant, whereas standard Ca²⁺ channel blockers like nicardipine and nifedipine showed no effect in the same models, highlighting the unique contribution of the overall molecular structure.[13]

Preclinical Evidence: Ischemic Brain Injury Models

-

Transient Forebrain Ischemia: In a rat model, oral administration of CV-159 (5 and 10 mg/kg) provided significant protection against delayed neuronal death in the hippocampal CA1 region, an area highly vulnerable to ischemic damage.[13]

-

Permanent Middle Cerebral Artery (MCA) Occlusion: CV-159 diminished the size of the brain infarct and reduced the associated brain edema following permanent MCA occlusion, without affecting regional cerebral blood flow.[13]

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) In Vitro Model

The OGD model is a widely used in vitro method to simulate ischemic conditions and screen for neuroprotective compounds.[14][15]

-

Cell Culture: Culture neuronal cells (e.g., NGF-differentiated PC12 cells or primary cortical neurons) to a suitable confluency.

-

Pre-treatment: Treat the cells with various concentrations of the this compound test derivative for a specified pre-incubation period (e.g., 30 minutes).

-

OGD Induction: Replace the normal culture medium with a glucose-free medium. Place the cultures in a hypoxic chamber (e.g., with an atmosphere of 95% N₂ and 5% CO₂) for a duration sufficient to induce cell death (e.g., 5 hours).

-

Reoxygenation: After the OGD period, remove the cultures from the hypoxic chamber, replace the glucose-free medium with normal, glucose-containing culture medium, and return them to a standard incubator (normoxic conditions) for a recovery period (e.g., 24 hours).

-

Viability Assessment: Measure cell death and viability using methods such as the lactate dehydrogenase (LDH) assay (to measure membrane damage) or the MTT assay.

-

Data Analysis: Compare the viability of cells treated with the test compound to that of untreated cells subjected to OGD. Calculate the percentage of neuroprotection afforded by the compound.

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including arthritis, cardiovascular disease, and some cancers.[16] Pyridine derivatives have been investigated for their potential to modulate inflammatory pathways.[17][18]

Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties.[17][19] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent (i.e., they require iron to function). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[19]

Preclinical Evidence: In Vivo Inflammation Models

The anti-inflammatory potential of pyridine derivatives has been demonstrated in animal models.

-

Carrageenan-Induced Paw Edema: In this acute inflammation model, new 3-hydroxy-pyridine-4-one derivatives significantly reduced paw swelling in rats after intraperitoneal injection.[17][19]

-

Croton Oil-Induced Ear Edema: The same derivatives also significantly inhibited ear edema in mice, a model of topical inflammation.[19]

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The convergence of the privileged pyridine ring and the electronically modulating nitrophenyl group gives rise to derivatives with a remarkable breadth of biological activities. The potent anticancer effects, driven by kinase and PARP inhibition, position these compounds at the forefront of oncological research. Concurrently, their significant antimicrobial, neuroprotective, and anti-inflammatory properties open up diverse avenues for addressing other critical unmet medical needs. The synthetic tractability of this core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. Further investigation into this chemical space is highly warranted and holds the potential to deliver the next generation of targeted therapies.

References

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

- Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- The Chemistry of Progress: this compound in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv

- Unveiling the Potential: 3-Phenylpyridine Derivatives Emerge as Potent Bioactive Agents. Benchchem.